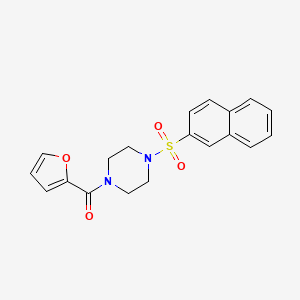

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone

Description

Properties

IUPAC Name |

furan-2-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-19(18-6-3-13-25-18)20-9-11-21(12-10-20)26(23,24)17-8-7-15-4-1-2-5-16(15)14-17/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYUCYHPXPIDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Naphthylsulfonyl Group: This step involves the sulfonylation of a naphthalene derivative using sulfonyl chlorides in the presence of a base such as pyridine.

Formation of the Piperazinyl Ketone: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable ketone reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted piperazines.

Scientific Research Applications

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Derivatives with Antimalarial Activity

For example:

- N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c) and related analogs demonstrated antimalarial activity with IC₅₀ values of 220 nM and 175 nM, respectively . These derivatives highlight the importance of the piperazine ring in enhancing bioactivity. However, the 2-naphthylsulfonyl group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability, compared to aminopropyl-substituted analogs .

Table 1: Key Differences in Piperazinyl Derivatives

Fluorinated Piperazinyl Analogs

- 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone (Oprea1_528973) shares the furylcarbonyl-piperazine core but substitutes the naphthylsulfonyl group with a difluorophenyl moiety. This modification reduces topological polar surface area (53.8 Ų vs.

Fragrance-Related Furyl Ketones

Simpler furyl ketones like 2-furyl methyl ketone (CAS: 1192-62-7) are used in flavor and fragrance industries due to their volatility and aroma . However, the piperazinyl-sulfonyl system in the target compound shifts its application toward non-volatile, target-specific therapeutics, emphasizing its specialized design .

Biological Activity

2-Furyl 4-(2-naphthylsulfonyl)piperazinyl ketone is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : The furan ring is synthesized using methods such as the Paal-Knorr synthesis.

- Naphthylsulfonyl Group Introduction : This is achieved through sulfonylation of a naphthalene derivative with sulfonyl chlorides.

- Piperazinyl Ketone Formation : A nucleophilic substitution reaction introduces the piperazine ring.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial potential, making them candidates for therapeutic applications against infections .

- Anticancer Activity : The compound has been explored for its anticancer effects, particularly in targeting specific cancer cell lines .

- Anti-inflammatory Effects : Investigations suggest that it may modulate inflammatory pathways, contributing to its therapeutic profile .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects .

- Receptor Modulation : It may bind to various receptors, influencing their activity and contributing to its pharmacological effects .

Case Studies

- Antibacterial Activity Study :

- Anticancer Evaluation :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.